molecular formula C19H18O3 B7750424 (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B7750424
M. Wt: 294.3 g/mol
InChI Key: RWJCELGQGGFLBR-LICLKQGHSA-N
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Description

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound characterized by the presence of a benzofuran ring substituted with a tert-butyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 4-tert-butylbenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors, for example, can provide better control over reaction parameters, leading to more efficient and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene linkage can be reduced to form the corresponding benzyl derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of electrophiles or nucleophiles depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a benzofuranone, while reduction of the benzylidene linkage can produce a benzyl-substituted benzofuran.

Scientific Research Applications

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzylidene linkage and tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-tert-butylbenzylidene)-1-benzofuran-3(2H)-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    (2Z)-2-(4-methylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Contains a methyl group instead of a tert-butyl group, which can influence its steric and electronic properties.

Uniqueness

The presence of the tert-butyl group in (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one imparts unique steric and electronic characteristics that can affect its reactivity and interactions with biological molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

(2E)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-19(2,3)13-6-4-12(5-7-13)10-17-18(21)15-9-8-14(20)11-16(15)22-17/h4-11,20H,1-3H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJCELGQGGFLBR-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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